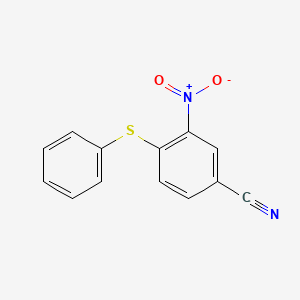

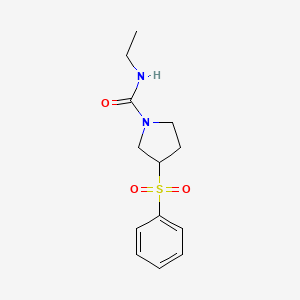

![molecular formula C5H7N3 B2439840 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole CAS No. 1956327-30-2](/img/structure/B2439840.png)

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole” is a chemical compound with the molecular formula C5H7N3 . It is a solid substance at room temperature . The compound has been used in various chemical reactions and has potential applications in the field of medicine .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a four-step process including etherification, hydrazonation, cyclization, and reduction has been used to synthesize 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole .Molecular Structure Analysis

The molecular structure of “6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole” has been analyzed using various techniques. For example, the crystal structure of a similar compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, was determined using X-ray crystallography .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used as a catalyst for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 145.59 .Applications De Recherche Scientifique

Necroptosis Inhibitors

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives have been reported as potent necroptosis inhibitors . Necroptosis is a form of programmed cell death that is associated with inflammatory diseases, neurodegenerative diseases, and cancers . The representative compound 26 displayed potent anti-necroptotic activity in both human and mouse cellular assays and exhibited potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1) .

Anti-Inflammatory Applications

The development of necroptosis inhibitors, such as 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives, has emerged as a promising strategy to effectively mitigate necroptosis-related inflammatory diseases .

Neurodegenerative Diseases

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives can be used in the treatment of neurodegenerative diseases. By inhibiting necroptosis, these compounds can potentially prevent the death of neurons, which is a characteristic feature of neurodegenerative diseases .

Cancer Treatment

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives have potential applications in cancer treatment. They can inhibit necroptosis, a form of cell death that is often dysregulated in cancer .

Drug Development

The 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole derivatives represent a promising lead compound for future necroptosis inhibitor development .

Catalyst for Chemical Reactions

Although not directly related to the exact compound , a similar compound, 6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo 2,1-c -1,2,4-triazolium, is used as a catalyst for intermolecular homodimerization of aryl aldehydes, intramolecular aldehyde-ketone benzoin cyclizations, and intramolecular Stetter reactions .

Mécanisme D'action

Target of Action

The primary target of the compound 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is the receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in the regulation of necroptosis, a form of programmed cell death .

Mode of Action

6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole interacts with RIPK1 by binding to its allosteric pocket. This interaction inhibits the activity of RIPK1, thereby preventing the initiation of necroptosis .

Biochemical Pathways

The inhibition of RIPK1 by 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole affects the necroptosis pathway. Necroptosis is a form of cell death that is typically associated with inflammatory diseases, neurodegenerative diseases, and cancers. By inhibiting RIPK1, 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole can potentially mitigate these conditions .

Pharmacokinetics

The pharmacokinetic properties of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole, such as its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability. In vivo studies have been performed to determine the oral exposure of this compound . .

Result of Action

The result of the action of 6,7-Dihydro-5h-pyrrolo[1,2-b][1,2,4]triazole is the potent inhibition of necroptosis in both human and mouse cellular assays . This inhibition is achieved through the compound’s interaction with RIPK1, leading to potential therapeutic effects in necroptosis-related conditions.

Propriétés

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-2-5-6-4-7-8(5)3-1/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDGVAHRHJQVST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NN2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

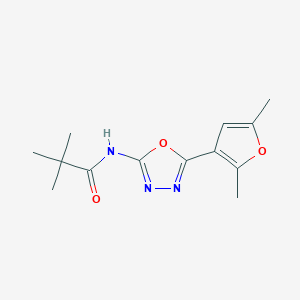

![2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2439757.png)

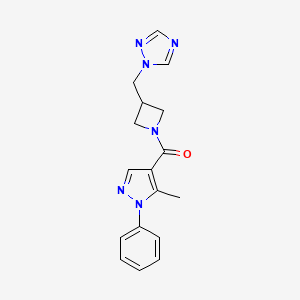

![N-[3-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclobutyl]cyclobutanecarboxamide](/img/structure/B2439759.png)

![3-(4-methylbenzyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2439765.png)

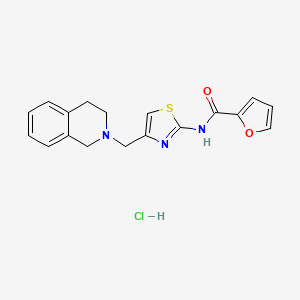

![N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2439766.png)

![3-[2-Piperidin-1-yl-5-(trifluoromethyl)phenyl]iminobenzo[f]chromene-2-carboxamide](/img/structure/B2439770.png)

![3-(Dimethylamino)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2439774.png)

![2-Methylpyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B2439775.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2439778.png)